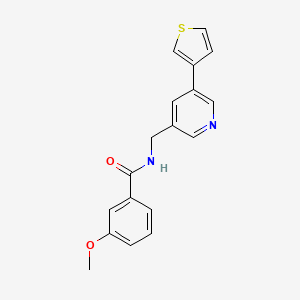

3-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Description

3-Methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a benzamide derivative featuring a methoxy-substituted aromatic ring linked via an amide bond to a pyridinylmethyl group with a thiophene substituent.

Properties

IUPAC Name |

3-methoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-22-17-4-2-3-14(8-17)18(21)20-10-13-7-16(11-19-9-13)15-5-6-23-12-15/h2-9,11-12H,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDDVDDOKRXCBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene-substituted pyridine intermediate. This can be achieved through a Suzuki coupling reaction between a thiophene boronic acid and a halogenated pyridine under palladium catalysis. The resulting intermediate is then subjected to a nucleophilic substitution reaction with 3-methoxybenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and substitution reactions, as well as the implementation of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the benzamide ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by using Lewis acids like aluminum chloride.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

3-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The methoxy group and the thiophene-pyridine moiety can participate in hydrogen bonding and π-π interactions, respectively, which can influence the compound’s binding affinity to enzymes or receptors. The exact pathways and targets would depend on the specific application being investigated.

Comparison with Similar Compounds

Structural Analogues with Thiazole and Pyridine Moieties

Example Compounds :

- 4d (3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide): Replaces the thiophene with a thiazole ring and introduces a morpholinomethyl group. The dichloro substitution on the benzamide may increase lipophilicity and alter metabolic stability .

- 4e (3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) : Features a 4-methylpiperazine group, which introduces basicity and solubility advantages. The pyridine-thiazole core may improve binding to metal-containing enzymes .

Key Differences :

- Electronic Effects : Thiazole’s electron-deficient nature vs. thiophene’s aromaticity.

Pyrimidine and Cyclohexylamine Derivatives

Example Compound :

- 8p (4-((Cyclohexylamino)methyl)-3-methoxy-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide): Incorporates a pyrimidine ring and cyclohexylamine. The pyrimidine’s dual nitrogen atoms enhance hydrogen-bonding capacity, while the cyclohexyl group increases steric bulk and lipophilicity. Microwave-assisted synthesis (Method C-2) suggests efficient preparation compared to conventional routes .

Comparison :

Fluorinated and Sulfonyl-Containing Benzamides

Example Compound :

Key Contrasts :

Triazolothiadiazole and Benzothiazole Derivatives

Example Compounds :

- EP 3 532 474 B1 (Triazolo[4,3-a]pyridine derivative) : Combines triazolo and pyridine rings with a trifluoropropoxy group. The trifluoromethyl group enhances hydrophobicity and bioavailability .

- 3-Butoxy-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide (CAS 922679-93-4): Features a benzothiazole ring and butoxy group.

Structural Insights :

- Heterocyclic Diversity : Triazolothiadiazole/benzothiazole vs. thiophene-pyridine in the target compound.

- Substituent Effects : Butoxy vs. methoxy groups influence logP values; longer chains increase lipophilicity but may hinder dissolution .

Biological Activity

3-Methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide, a compound with the CAS number 1788852-08-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 324.4 g/mol. The compound features a methoxy group, a benzamide core, and a pyridinylmethyl-thiophene moiety which may influence its biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Target Interaction : It may interact with biological targets through covalent or non-covalent bonds.

- Biochemical Pathways : Compounds with similar structures have been implicated in various biochemical pathways, including those related to cancer and inflammation .

Biological Activities

Research indicates that compounds structurally related to this compound exhibit a range of biological activities, including:

- Anticancer Activity : Similar benzamide derivatives have shown effectiveness against various cancer cell lines, indicating potential for use in cancer therapy.

- Antimicrobial Properties : The compound may possess antimicrobial activity, as seen in related compounds tested against bacterial strains .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits proliferation of cancer cells (e.g., MDA-MB-231, K562) |

| Antimicrobial | Effective against bacteria such as Staphylococcus aureus |

| Anti-inflammatory | Potentially reduces inflammation in vitro |

| Antioxidant | May exhibit properties that protect against oxidative stress |

Case Studies and Research Findings

- Anticancer Evaluation : A study evaluated the effects of similar compounds on cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited higher efficacy than established drugs like SAHA (suberoylanilide hydroxamic acid), particularly in inhibiting HDAC activity .

- Antimicrobial Testing : In vitro studies showed that related benzamide derivatives had minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against various bacterial strains, suggesting promising antimicrobial potential .

- Neuroleptic Activity : Research on benzamides has indicated neuroleptic effects in certain analogs, demonstrating the importance of structural modifications for enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.